N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxamide group and a dimethylphenyl ethyl substituent. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with suitable reagents.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine under suitable conditions.
Attachment of the Dimethylphenyl Ethyl Group: The final step involves the alkylation of the benzofuran carboxamide with 2,4-dimethylphenyl ethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 1-(2,4-Dimethylphenyl)ethanol
- 1,2-Bis(3,4-dimethylphenyl)ethane
Uniqueness
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, including the benzofuran ring system and the presence of both a carboxamide group and a dimethylphenyl ethyl substituent. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-12-9-10-16(13(2)11-12)15(4)21-20(22)19-14(3)17-7-5-6-8-18(17)23-19/h5-11,15H,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIMWZZWYTVOBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=C(C3=CC=CC=C3O2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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